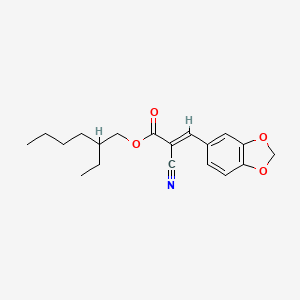

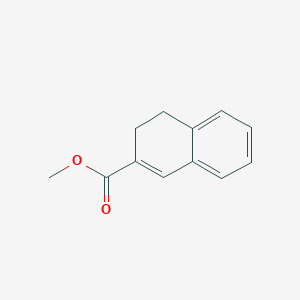

Methyl 3,4-dihydronaphthalene-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 3,4-dihydronaphthalene-2-carboxylate” involves various reaction conditions. For instance, one method involves using diisobutylaluminium hydride in diethyl ether and hexane at temperatures ranging from -78 to 20℃ for 32 hours . Another method involves heating the compound in neat (no solvent) at 60℃ for 720 hours .Chemical Reactions Analysis

“Methyl 3,4-dihydronaphthalene-2-carboxylate” can undergo various chemical reactions under different conditions. For example, it can react with boron trifluoride diethyl etherate at room temperature for 5 minutes, followed by reflux for 15 hours . It can also react with trimethylaluminum in toluene at room temperature for 1 hour, followed by reflux for 45 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3,4-dihydronaphthalene-2-carboxylate” include a molecular weight of 188.22 . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Facile Synthesis of Lactones and Dihydronaphthalenes : Methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates, derived from acetates of Baylis–Hillman adducts, have been used as intermediates to prepare α-alkylidene-γ-butyrolactones and 3,4-dihydronaphthalene-2-carboxylic acid (Gowrisankar et al., 2004).

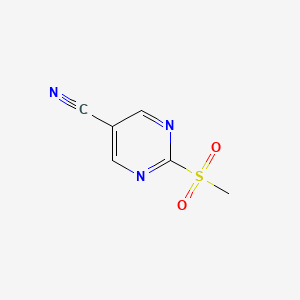

1,3-Dipolar Cycloaddition Reaction : The base-mediated cycloaddition reaction of methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate with nitrile oxides has been used to construct diverse naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-dione derivatives (You et al., 2018).

Photochemical Studies : Synthesis of 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylic acid and its carbonitrile version from 1,4-epoxy-1,4-dihydronaphthalene, with subsequent photolysis producing indene derivatives (Altundas et al., 2002).

Sphingosine-1-Phosphate Receptor Agonist : Discovery of a 1-methyl-3,4-dihydronaphthalene-based compound, ceralifimod (ONO-4641), as a selective agonist for S1P1 and S1P5 receptors, potentially useful for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).

Industrial and Synthetic Applications

Baker's Yeast-Catalyzed Asymmetric Reduction : Utilization of baker's yeast for asymmetric reduction in synthesizing methyl (−)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate in terpenoid synthesis (Katoh et al., 2006).

Gas Phase Photochemistry : Study of the gas phase photochemistry of 3-methyl-1,2-dihydronaphthalene and 4-methyl-1,2-dihydronaphthalene, highlighting pathways such as retro [4+2] cycloaddition and hydrogen shifts (Duguid & Morrison, 1991).

Synthesis of Dihydronaphthalenes : Development of a method for converting 4-arylalk-1-en-1-yl methyl ethers to dihydronaphthalenes via a simple and cost-effective route (Harrowven & Tyte, 2002).

Palladium-Catalyzed Aminocarbonylation : A study demonstrating the high-yield synthesis of 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene via palladium-catalyzed aminocarbonylation (Farkas et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3,4-dihydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHWOYCAMVQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499903 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydronaphthalene-2-carboxylate | |

CAS RN |

51849-37-7 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)